N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide
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Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxole, a pyrrolidine carboxamide, and a 1,8-naphthyridinone. These groups suggest that the compound might have interesting biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures have been synthesized using Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxole group is a fused ring system that is often found in biologically active compounds .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule could all affect its properties .Scientific Research Applications
Organic Synthesis and Intermediate Products
One study discusses "4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide," highlighting its significance as an intermediate product for creating pharmaceutically effective compounds. This suggests a potential role for similar compounds in pharmaceutical synthesis processes (Fort, 2002).
Corrosion Inhibition
Research on "2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives" explores their synthesis and evaluation as corrosion inhibitors, indicating the utility of acetamide derivatives in protecting metals against corrosion, which could be relevant for similar compounds (Yıldırım & Cetin, 2008).
Enzymatic Oxidation Studies
A study on "Naphthalene dioxygenase" oxidizing various aromatic compounds suggests potential biotechnological applications for similar compounds in environmental remediation or synthetic biology (Lee & Gibson, 1996).
Heterocyclic Compound Synthesis
Research into "N-1-Naphthyl-3-oxobutanamide" in heterocyclic synthesis presents the creation of various pyridine derivatives, highlighting the synthetic versatility of acetamide-based compounds in generating complex heterocyclic structures (Hussein et al., 2009).
Future Directions
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-15-4-6-17-22(30)18(24(31)27-8-2-3-9-27)12-28(23(17)26-15)13-21(29)25-11-16-5-7-19-20(10-16)33-14-32-19/h4-7,10,12H,2-3,8-9,11,13-14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGBICBEYPFXOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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